molecular formula C18H23N3O4 B2391126 N-(3-(tert-butyl)isoxazol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034299-89-1

N-(3-(tert-butyl)isoxazol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No. B2391126
M. Wt: 345.399
InChI Key: BKVLXJPCIKQLBQ-UHFFFAOYSA-N
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Description

N-(3-(tert-butyl)isoxazol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as A-438079, is a potent antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes, such as inflammation, pain, and neurodegeneration.

Scientific Research Applications

Synthesis and Antineoplastic Activities

N-(3-(tert-butyl)isoxazol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is related to a class of nicotinamides that have been studied for their antineoplastic (anti-cancer) activities. This compound is associated with the synthesis of various 6-substituted nicotinamides which have shown moderate activity against leukemia in preliminary screenings (Ross, 1967).

Biochemical Properties

Nicotinamide derivatives, including this compound, are closely linked to the enzymatic activity of nicotinamide N-methyltransferase (NNMT). NNMT plays a crucial role in the N-methylation of nicotinamide and related compounds, which is significant in metabolic pathways. It's expressed at high levels in various cancers, making it a target for cancer therapy research (Rini et al., 1990).

Utilization by Biological Systems

The utilization of nicotinamide derivatives, including compounds similar to N-(3-(tert-butyl)isoxazol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, is an area of research in mammals, insects, and bacteria. These studies explore how such compounds are metabolically processed and utilized by different biological systems (Ellinger et al., 1947).

DNA Damage Recovery

Research has also focused on the effects of nicotinamide analogues on cellular recovery from DNA damage. This line of research is crucial for understanding how such compounds can be used in the context of DNA repair and cancer treatment (Jacobson et al., 1984).

Structural Basis of Substrate Recognition

Understanding the structural basis of substrate recognition in human NNMT, which involves compounds like N-(3-(tert-butyl)isoxazol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, is vital for drug design and therapeutic applications. This research is key to developing targeted treatments for diseases where NNMT plays a role (Peng et al., 2011).

properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)14-9-16(25-21-14)20-17(22)12-6-7-15(19-10-12)24-11-13-5-4-8-23-13/h6-7,9-10,13H,4-5,8,11H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVLXJPCIKQLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(tert-butyl)isoxazol-5-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

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